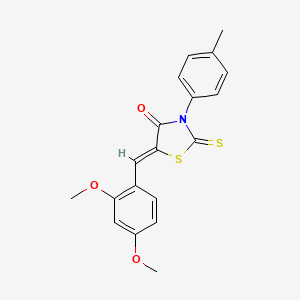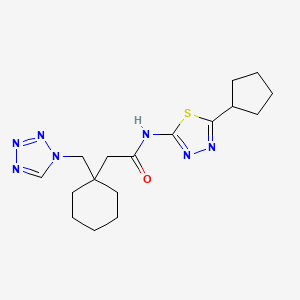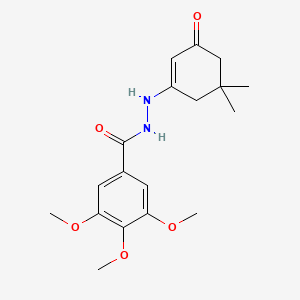
(5Z)-5-(2,4-dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-(2,4-dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the thiazolidinone family, which is characterized by a thiazolidine ring fused with other functional groups. The presence of methoxy and methylphenyl groups in its structure contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(5Z)-5-(2,4-dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylphenyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Derivatives with substituted functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer effects.
類似化合物との比較
Similar Compounds
(5Z)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure but lacks the methyl group on the phenyl ring.
(5Z)-5-(2,4-dimethoxybenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methylphenyl group in (5Z)-5-(2,4-dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one contributes to its unique chemical properties and reactivity compared to similar compounds
特性
分子式 |
C19H17NO3S2 |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17NO3S2/c1-12-4-7-14(8-5-12)20-18(21)17(25-19(20)24)10-13-6-9-15(22-2)11-16(13)23-3/h4-11H,1-3H3/b17-10- |
InChIキー |
LJQJKSNRYXNHBG-YVLHZVERSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=S |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163743.png)
![2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B12163753.png)



![N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12163789.png)
![2-[2-Chloro-5-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12163796.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B12163802.png)


![3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163812.png)
![3-(2-Methoxyethyl)-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12163819.png)
![N'~1~-[(3E)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide](/img/structure/B12163826.png)
![(4E)-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[(phenylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12163832.png)
